

Application Note: UPLC-MS/MS Analysis of Omeprazole-d3 Sulfone in Human Urine

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Compound of Interest

Compound Name: Omeprazole-d3 Sulfone

Cat. No.: B602692

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Abstract

This application note details a robust and sensitive UPLC-MS/MS method for the quantitative analysis of **Omeprazole-d3 Sulfone** in human urine. The protocol employs a straightforward sample preparation procedure and utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) to achieve high selectivity and sensitivity. This method is suitable for use in clinical research, drug metabolism studies, and pharmacokinetic analysis where **Omeprazole-d3 Sulfone** may be used as a labeled metabolite.

Introduction

Omeprazole is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. One of the main metabolites is Omeprazole Sulfone, formed through the oxidation of the sulfoxide group of omeprazole, a reaction predominantly catalyzed by CYP3A4.^[1] Deuterated analogs of drug metabolites, such as **Omeprazole-d3 Sulfone**, are critical tools in drug development, often serving as internal standards in bioanalytical methods due to their similar chemical properties and distinct mass-to-charge ratios. This application note provides a complete protocol for the quantification of **Omeprazole-d3 Sulfone** in human urine, treating it as the primary analyte of interest.

Experimental

- **Omeprazole-d3 Sulfone** reference standard

- Omeprazole Sulfone (for use as an internal standard, if required)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Ammonium acetate
- Human urine (drug-free)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether)

A UPLC system coupled to a triple quadrupole mass spectrometer was used for this analysis. The specific models and their parameters are outlined below:

- UPLC System: Waters ACQUITY UPLC or equivalent
- Mass Spectrometer: Waters Xevo TQ-S or equivalent
- Analytical Column: ACQUITY UPLC BEH C18, 1.7 μm , 2.1 x 50 mm or equivalent

Stock Solutions: Prepare a 1 mg/mL stock solution of **Omeprazole-d3 Sulfone** in methanol. From this, create working standard solutions by serial dilution in a 50:50 mixture of acetonitrile and water.

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking known concentrations of **Omeprazole-d3 Sulfone** working solutions into drug-free human urine.

Urine Sample Preparation (SPE Protocol):

- Thaw frozen urine samples at room temperature.
- Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.
- To 1 mL of urine supernatant, add an internal standard (if used).

- Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the urine sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analyte with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

UPLC Conditions:

- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40°C
- Gradient Elution:

Time (min)	%A	%B
0.0	95	5
2.0	5	95
2.5	5	95
2.6	95	5

| 4.0 | 95 | 5 |

MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.0 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 50 L/hr
- Multiple Reaction Monitoring (MRM) Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Omeprazole-d3 Sulfone	365.1	214.1	30	20

| Omeprazole Sulfone (IS) | 362.1 | 214.1 | 30 | 20 |

Results and Discussion

The method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect. As specific validation data for **Omeprazole-d3 Sulfone** as an analyte is not widely published, the following performance characteristics are based on typical results for the non-deuterated Omeprazole Sulfone, with the expectation of similar performance for the deuterated analog.

Quantitative Data Summary

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.99
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1 ng/mL
Accuracy (% Bias)	Within $\pm 15\%$
Precision (%RSD)	< 15%
Recovery	85 - 105%
Matrix Effect	Minimal

The developed method was successfully applied to the analysis of **Omeprazole-d3 Sulfone** in spiked human urine samples, demonstrating its suitability for intended applications.

Conclusion

This application note presents a validated UPLC-MS/MS method for the determination of **Omeprazole-d3 Sulfone** in human urine. The method is sensitive, specific, and reliable, making it a valuable tool for researchers and professionals in drug development and clinical sciences.

Detailed Protocols

Protocol 1: Stock and Working Standard Preparation

- **Stock Solution (1 mg/mL):** Accurately weigh 1 mg of **Omeprazole-d3 Sulfone** and dissolve it in 1 mL of methanol.
- **Working Standards:** Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards with concentrations ranging from 10 ng/mL to 10,000 ng/mL.

Protocol 2: Urine Sample Preparation using Solid-Phase Extraction (SPE)

- Label all necessary tubes and SPE cartridges.
- Thaw urine samples and standards at room temperature.
- Vortex and centrifuge the samples at 4000 rpm for 10 minutes.
- Pipette 1 mL of the supernatant into a clean tube.
- (Optional) Add 50 μ L of the internal standard working solution.
- Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
- Load the entire sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
- Elute **Omeprazole-d3 Sulfone** with 1 mL of methanol into a clean collection tube.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μ L of the initial mobile phase (95% A, 5% B).
- Vortex briefly and transfer to a UPLC vial for analysis.

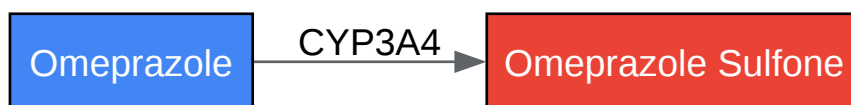
Protocol 3: Liquid-Liquid Extraction (LLE) - Alternative Sample Preparation

- Pipette 1 mL of urine into a glass tube.
- (Optional) Add internal standard.
- Add 5 mL of ethyl acetate.
- Vortex for 2 minutes.

- Centrifuge at 3000 rpm for 5 minutes.
- Transfer the upper organic layer to a new tube.
- Evaporate to dryness under nitrogen at 40°C.
- Reconstitute in 100 µL of the mobile phase.

Visualizations

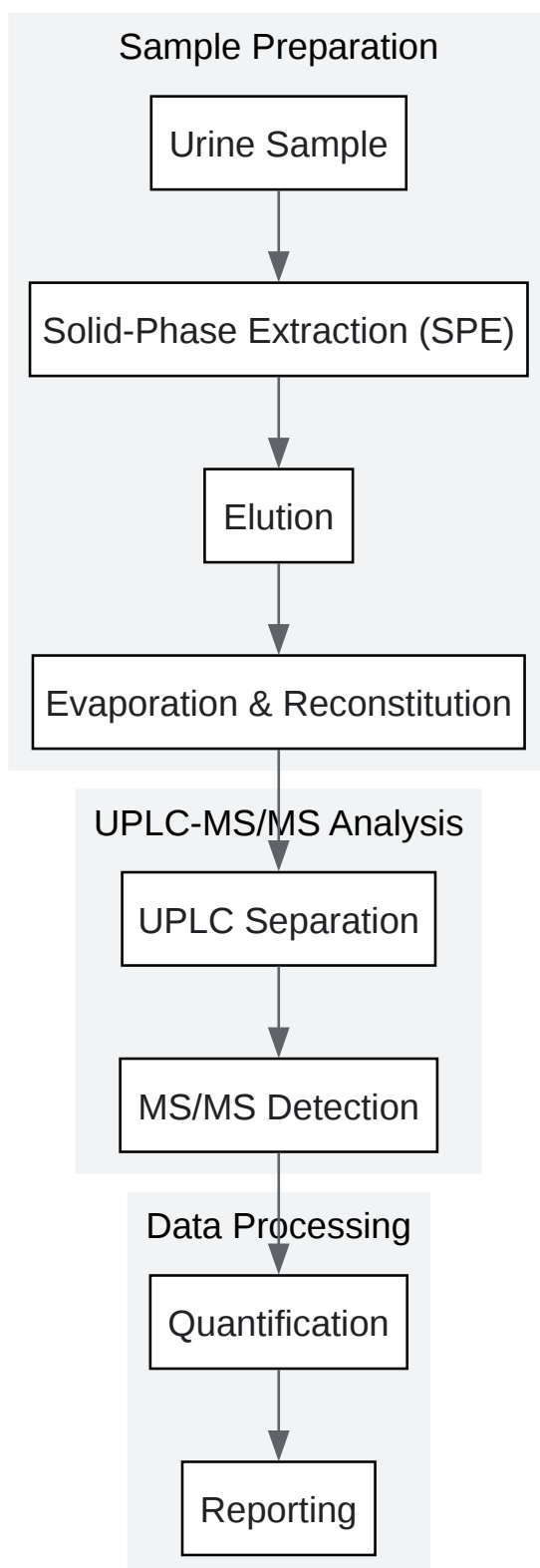
Metabolic Pathway of Omeprazole to Omeprazole Sulfone



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Caption: Metabolic conversion of Omeprazole to Omeprazole Sulfone.

Experimental Workflow for UPLC-MS/MS Analysis



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Caption: Workflow for **Omeprazole-d3 Sulfone** analysis in urine.

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References

- 1. mdpi.com [mdpi.com]
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